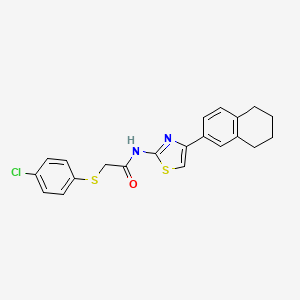

(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

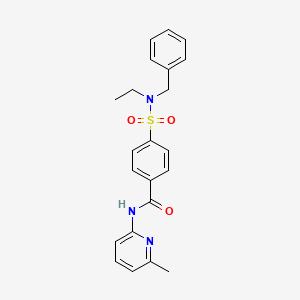

Molecular Structure Analysis

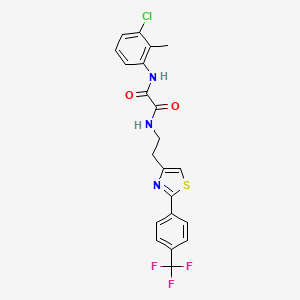

The molecular structure of this compound would be characterized by the presence of the amide functional group, as well as the cyano group (a carbon triple-bonded to a nitrogen) and the difluorophenyl group (a phenyl ring with two fluorine substitutions). The “(E)” notation in the name suggests the presence of an alkene (a carbon-carbon double bond) with certain stereochemistry.Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, under certain conditions, amides can be hydrolyzed to yield amines and carboxylic acids. The presence of other functional groups would also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and cyano groups would likely make it polar and potentially capable of participating in hydrogen bonding .Scientific Research Applications

Protein Kinase Inhibition

The compound has been identified as a potential protein kinase inhibitor (PKI) . PKIs are crucial in the treatment of various cancers and inflammatory diseases. They work by targeting protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .

Skeletal Editing of Organic Molecules

A novel application in organic chemistry involves the skeletal editing of organic molecules. This process includes the deletion of nitrogen atoms from organic frameworks, which can be facilitated by compounds like EN300-26578981 .

Development of USFDA Approved Drugs

The compound’s derivatives have been explored for their role in the development of USFDA-approved drugs , particularly those used to treat solid and non-solid tumors such as breast, lung, colon cancer, and leukemia .

Organoboron Derivatives Synthesis

EN300-26578981 has applications in the synthesis of organoboron derivatives . These derivatives are essential in modern medicinal chemistry for C–C bond formation, either through palladium-mediated transformations or other coupling methods .

Amino Acids and Peptides Modification

In the field of drug design, the modification of amino acids and peptides is a significant application. Compounds like EN300-26578981 can be used to replace the carbon atom in the amino acid backbone with nitrogen, creating aza-peptides .

DNA-Based Biomaterials

The compound has potential applications in the creation of DNA-based biomaterials . These materials leverage DNA’s high modification capacity for designing complex structures with increased functionality .

Chemical Space Exploration

EN300-26578981 may be used in the exploration of chemical spaces, particularly in the identification of new and chemically diverse potent hits for discovery programs in pharmaceutical research .

Protein Tyrosine Kinase Inhibitors

As a derivative of the main compound, it could be involved in the inhibition of protein tyrosine kinases, which are a subset of protein kinases crucial for the signaling pathways in cells and are targets for cancer therapy .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information.

Future Directions

properties

IUPAC Name |

(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O/c16-12-5-6-14(17)10(8-12)7-11(9-18)15(20)19-13-3-1-2-4-13/h5-8,13H,1-4H2,(H,19,20)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZRVNGDQKXXDY-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951046.png)

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951055.png)

![2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2951056.png)

![{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2951059.png)

![4-(5-Fluoropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2951066.png)

![N-[1-(2-furyl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2951068.png)